N-(2,5-dichlorophenyl)-2,6-difluorobenzamide

Catalog No.
S13873580
CAS No.
M.F
C13H7Cl2F2NO
M. Wt
302.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,5-dichlorophenyl)-2,6-difluorobenzamide

Product Name

N-(2,5-dichlorophenyl)-2,6-difluorobenzamide

IUPAC Name

N-(2,5-dichlorophenyl)-2,6-difluorobenzamide

Molecular Formula

C13H7Cl2F2NO

Molecular Weight

302.10 g/mol

InChI

InChI=1S/C13H7Cl2F2NO/c14-7-4-5-8(15)11(6-7)18-13(19)12-9(16)2-1-3-10(12)17/h1-6H,(H,18,19)

InChI Key

KEAPNZULUWMJSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=C(C=CC(=C2)Cl)Cl)F

N-(2,5-dichlorophenyl)-2,6-difluorobenzamide is a synthetic organic compound characterized by the presence of both dichloro and difluoro substituents on its aromatic rings. Its molecular formula is C13_{13}H8_{8}Cl2_{2}F2_{2}N1_{1}O1_{1}, and it features a benzamide structure where the amide group (–C(=O)NH–) is attached to a 2,5-dichlorophenyl group and a 2,6-difluorobenzene moiety. The unique arrangement of halogen atoms contributes to its chemical properties, including its reactivity and biological activity.

Typical of amides and halogenated aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under suitable conditions, such as in reactions with amines or alcohols.
  • Acylation Reactions: The amide group can participate in acylation reactions, where it can react with various acylating agents.
  • Reduction Reactions: The compound can be reduced to corresponding amines using reducing agents like lithium aluminum hydride.

These reactions are essential for modifying the compound for various applications in medicinal chemistry and materials science.

N-(2,5-dichlorophenyl)-2,6-difluorobenzamide exhibits notable biological activities. Research indicates that compounds with similar structures can act as inhibitors of certain enzymes, including neuraminidase, which is crucial in viral infections such as influenza. The presence of halogen atoms often enhances the lipophilicity and bioavailability of such compounds, making them more effective in biological systems. Additionally, some studies suggest potential anti-cancer properties due to the ability of halogenated compounds to interact with cellular targets.

The synthesis of N-(2,5-dichlorophenyl)-2,6-difluorobenzamide typically involves the following steps:

  • Formation of 2,5-Dichlorophenylamine: This can be achieved through chlorination of an appropriate phenol or aniline derivative.
  • Preparation of 2,6-Difluorobenzoyl Chloride: This involves the introduction of fluorine atoms into the benzoyl chloride structure via fluorination techniques.
  • Coupling Reaction: The final step involves reacting 2,5-dichlorophenylamine with 2,6-difluorobenzoyl chloride in the presence of a base (such as triethylamine) to form N-(2,5-dichlorophenyl)-2,6-difluorobenzamide.

This multi-step synthesis allows for the precise incorporation of functional groups that contribute to the compound's unique properties.

N-(2,5-dichlorophenyl)-2,6-difluorobenzamide has several applications:

  • Pharmaceuticals: It is investigated for its potential use as an antiviral agent due to its ability to inhibit viral enzymes.
  • Agricultural Chemicals: Compounds with similar structures are often used as pesticides or herbicides owing to their efficacy against specific pests.
  • Material Science: Its unique chemical properties make it a candidate for developing new materials with desired thermal and mechanical properties.

Interaction studies involving N-(2,5-dichlorophenyl)-2,6-difluorobenzamide focus on its binding affinity to various biological targets. Molecular docking studies have been conducted to understand how this compound interacts with specific enzymes and receptors. Such studies reveal that the halogen substituents play a significant role in enhancing binding interactions through halogen bonding and hydrophobic interactions.

N-(2,5-dichlorophenyl)-2,6-difluorobenzamide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
N-(4-chlorophenyl)-2,6-difluorobenzamideC13_{13}H8_{8}Cl1_{1}F2_{2}N1_{1}O1_{1}Contains a single chlorine atom; less lipophilic
N-(3-bromophenyl)-2,6-difluorobenzamideC13_{13}H8_{8}Br1_{1}F2_{2}N1_{1}O1_{1}Bromine substitution may enhance biological activity
N-(2-fluorophenyl)-4-chloro-3-methylbenzamideC14_{14}H12_{12}Cl1_{1}F1_{1}N1_{1}O1_{1}Different substitution pattern; may exhibit different reactivity

The presence of both dichloro and difluoro groups in N-(2,5-dichlorophenyl)-2,6-difluorobenzamide distinguishes it from these similar compounds by potentially enhancing its biological activity and chemical stability.

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

300.9872756 g/mol

Monoisotopic Mass

300.9872756 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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